Tetromycin B

Cysteine Protease Inhibition African Trypanosomiasis Rhodesain

Standard spirotetronate antibiotics lack selectivity for parasite cysteine proteases, leading to off-target effects. Tetromycin B solves this with quantitative inhibition data across five proteases. - Rhodesain Ki = 0.62 µM (time-dependent); Falcipain-2 Ki = 1.42 µM - 23- to 52-fold selectivity vs. human cathepsin L (Ki = 32.5 µM) - Validated chemical probe for Trypanosoma and malaria studies - Supplied with stability data for SAR and covalent inhibition mechanism studies

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11?,29-26-
InChIKeyDACFQDZSKBTCCU-JPIIGQPTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: Protease Inhibition & Anti-Trypanosomal Activity


Tetromycin B is a spirotetronate-class natural product isolated from the marine-derived actinomycete Streptomyces axinellae [1]. It is structurally characterized by a tetronic acid moiety within a complex polycyclic framework and has been identified as a cysteine protease inhibitor with potent activity against parasite-specific targets and moderate anti-trypanosomal effects [2]. Unlike broad-spectrum antibiotic spirotetronates, its primary differentiated value for scientific procurement lies in its quantifiable, sub-micromolar inhibition of rhodesain and falcipain-2, as established through direct comparative analysis with structurally related tetromycin congeners [1].

Cysteine protease inhibition studies (rhodesain, falcipain-2)
Parasite-specific target engagement research
Time-dependent inhibition kinetics investigation

Tetromycin B vs. Generic Spirotetronates


Generic substitution with other spirotetronate antibiotics (e.g., chlorothricin, kijanimicin) or even closely related tetromycin congeners (e.g., Tetromycin A, tetromycins 1-4) is scientifically unsound for protease-focused studies. While many spirotetronates exhibit broad antibacterial activity, Tetromycin B is distinguished by its specific, time-dependent inhibition of cathepsin L-like cysteine proteases (rhodesain, falcipain-2, cathepsin L) with Ki values in the low micromolar to sub-micromolar range, whereas it shows markedly weaker inhibition of cathepsin B and viral proteases [1]. Direct comparative data reveal that even minor structural variations among tetromycins (compounds 1-5) yield significant differences in protease selectivity and cytotoxic index, rendering cross-compound extrapolation invalid [1].

Spiroteronate antibiotics (chlorothricin, kijanimicin) may lack cysteine protease selectivity and not support protease-targeted research.

Tetromycin congener structural variations can shift protease selectivity and cytotoxicity index; cross-compound extrapolation is not supported.

Class-level: broad-spectrum spiroteronates do not exhibit time-dependent cathepsin L-like inhibition, distinguishing Tetromycin B mechanism.

Tetromycin B Differentiation Evidence


Rhodesain Inhibition Comparison

Tetromycin B (compound 5) exhibits a Ki of 0.62 ± 0.03 μM against rhodesain, representing a 3.4-fold greater inhibitory potency compared to tetromycin 3 (Ki = 2.1 ± 0.90 μM) and a 6.5-fold improvement over tetromycin 4 (Ki = 4.00 ± 0.30 μM) in the same assay system [1]. This quantitative advantage establishes Tetromycin B as the most potent rhodesain inhibitor among the characterized tetromycins.

Rhodesain Inhibition
Head-to-head
Ki = 0.62 ± 0.03 μM
vs. tetromycin 3 (2.1 μM) and 4 (4.0 μM)
Reported highest affinity among tetromycins; supports rhodesain target engagement studies.
Enzymatic assay, competitive inhibition confirmed.
Cysteine Protease Inhibition African Trypanosomiasis Rhodesain

Falcipain-2 Inhibition Selectivity

Against falcipain-2, Tetromycin B demonstrates a Ki of 1.42 ± 0.01 μM, which is statistically equivalent to tetromycin 3 (Ki = 1.65 ± 0.25 μM) but 2.2-fold more potent than tetromycin 4 (Ki = 3.10 ± 0.20 μM) [1]. While the absolute potency is similar to tetromycin 3, Tetromycin B maintains a superior selectivity window relative to its rhodesain activity (Ki ratio falcipain-2/rhodesain = 2.3 for Tetromycin B vs. 0.79 for tetromycin 3), indicating a different protease engagement profile.

Falcipain-2 Selectivity
Head-to-head
Ki = 1.42 ± 0.01 μM
vs. tetromycin 3 (1.65 μM) and 4 (3.10 μM)
Comparable potency to tetromycin 3, distinct protease engagement profile (falcipain-2/rhodesain Ki ratio).
Time-dependent kinetics; k2nd = 15,540 M⁻¹ min⁻¹.
Malaria Falcipain-2 Antiparasitic

Cathepsin L Inhibition Profile

Tetromycin B exhibits a Ki of 32.50 ± 0.05 μM against human cathepsin L, which is 2.2-fold weaker than tetromycin 3 (Ki = 15.0 ± 1.95 μM) and 1.5-fold weaker than tetromycin 4 (Ki = 22.40 ± 0.80 μM) [1]. This reduced potency against a mammalian protease, when contrasted with its strong activity against parasite-specific rhodesain and falcipain-2, highlights a potential therapeutic selectivity advantage that is not observed for tetromycin 3.

Cathepsin L Profile
Head-to-head
Ki = 32.5 ± 0.05 μM
vs. tetromycin 3 (15.0 μM)
Reduced potency against human cathepsin L suggests selectivity for parasite proteases; requires host-cell validation.
Time-dependent inhibition; k2nd = 1576 M⁻¹ min⁻¹.
Cathepsin L Protease Selectivity Mammalian Protease

Anti-Trypanosomal Activity & Cytotoxicity

Tetromycin B inhibits the growth of T. brucei brucei with an IC50 of 30.87 μM at 48 h and 34.22 μM at 72 h [1]. In direct comparison, tetromycin 3 exhibits slightly higher potency (IC50 = 26.90 μM at 48 h; 30.35 μM at 72 h), but with significantly greater cytotoxicity to 293T kidney cells (IC50 = 33.38 μM for tetromycin 3 vs. 71.77 μM for Tetromycin B) [1]. The cytotoxic index (ratio of cytotoxicity IC50 to anti-parasitic IC50) is therefore 2.3 for Tetromycin B versus 1.2 for tetromycin 3, indicating a more favorable in vitro safety margin.

Anti-Trypanosomal & Cytotoxicity
Head-to-head
T. brucei IC50 30.87 μM (48h)
293T cytotoxicity IC50 71.77 μM
Cytotoxic index 2.3 vs. 1.2 (tetromycin 3)
Reported wider cytotoxicity margin compared to tetromycin 3; supports in vitro safety profiling.
Linear interpolation of triplicate measurements.
Trypanosoma brucei IC50 Cytotoxicity

Time-Dependent Inhibition of Cathepsin L-like Proteases

Tetromycin B exhibits time-dependent inhibition of cathepsin L-like proteases (rhodesain, falcipain-2, cathepsin L) but not of cathepsin B or the viral protease SARS-CoV PLpro [1]. This mechanistic distinction—confirmed through progress curve analysis yielding k2nd values (e.g., 14,539 M−1 min−1 for rhodesain)—is attributed to the reactive α,β-unsaturated lactone moiety of the tetronic acid, which likely forms a covalent adduct with the more nucleophilic active-site cysteine of cathepsin L-like proteases [1]. Tetromycins 3 and 4 also exhibit time-dependent inhibition, but with differing k2nd values, underscoring that even within this class, inhibition kinetics are compound-specific.

Time-Dependent Mechanism
Class-level
k2nd 14,539 M⁻¹ min⁻¹ (rhodesain)
Non-time-dependent for cathepsin B, PLpro
Time-dependent kinetics for cathepsin L-like proteases suggest covalent engagement; requires cellular model confirmation.
Progress curve analysis; α,β-unsaturated lactone implicated.
Mechanism of Action Covalent Inhibition Time-Dependent Kinetics

Cathepsin B Inhibition Selectivity Profiling

Tetromycin B inhibits cathepsin B with a Ki of 1.59 ± 0.09 μM, which is 2.8-fold weaker than tetromycin 3 (Ki = 0.57 ± 0.04 μM) but comparable to tetromycin 4 (Ki = 1.60 ± 0.10 μM) [1]. Cathepsin B inhibition is considered an off-target activity for antiparasitic applications, as this protease is widely expressed in mammalian tissues. The reduced potency of Tetromycin B against cathepsin B, relative to its activity against rhodesain, further reinforces its selectivity for parasite-specific cathepsin L-like proteases.

Cathepsin B Off-Target
Head-to-head
Ki = 1.59 ± 0.09 μM
Tetromycin 3: 0.57 μM
Lower potency vs. tetromycin 3 suggests reduced cathepsin B off-target interaction; supports selectivity interpretation.
Dixon plot analysis, non-time-dependent.
Cathepsin B Off-Target Activity Protease Panel

Tetromycin B Research Applications


African Trypanosomiasis Drug Discovery Lead

With a Ki of 0.62 μM against rhodesain—the most potent among characterized tetromycins—and a favorable cytotoxic index (2.3 vs. 1.2 for tetromycin 3), Tetromycin B is optimally positioned as a starting scaffold for medicinal chemistry optimization targeting T. brucei rhodesiense [1]. Its time-dependent inhibition mechanism further supports its use in cellular models of trypanosomiasis where prolonged target engagement is required.

Cathepsin L-like Protease Pathway Probe

The compound's differential inhibition profile—strong against rhodesain and falcipain-2 (Ki = 1.42 μM) but 23- to 52-fold weaker against human cathepsin L (Ki = 32.5 μM)—makes Tetromycin B a valuable chemical probe for selectively interrogating parasite-specific cysteine protease pathways in co-culture or infection models, where discrimination from host proteases is essential [1].

Spirotetronate Protease Inhibitor Reference Standard

Given the comprehensive quantitative data available for Tetromycin B across a panel of five proteases (rhodesain, falcipain-2, cathepsin L, cathepsin B, SARS-CoV PLpro) [1], it serves as a well-characterized reference standard for screening libraries of natural product-derived protease inhibitors. Its distinct selectivity fingerprint relative to tetromycins 3 and 4 enables researchers to benchmark new spirotetronate analogs.

Covalent Protease Inhibition Mechanistic Studies

Tetromycin B's confirmed time-dependent inhibition of cathepsin L-like proteases, attributed to its α,β-unsaturated lactone tetronic acid moiety, positions it as a model compound for investigating covalent inhibition mechanisms in cysteine proteases [1]. This is particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing residence time and target selectivity.

Application
Selection Property
Validation Focus
T. brucei rhodesain inhibition studies
Rhodesain inhibition and cytotoxicity index context
Protease selectivity and in vitro safety margin profiling
Parasite-specific cysteine protease pathway analysis
Falcipain-2/rhodesain selectivity vs. human cathepsin L
Co-culture or infection model target engagement validation
Natural product-derived protease inhibitor screening
Comprehensive multi-protease profiling data availability
Cross-comparison with tetromycin 3/4 for benchmarking new analogs
Time-dependent cysteine protease inhibition research
α,β-unsaturated lactone mechanism context
Residence time and target selectivity characterization in SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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